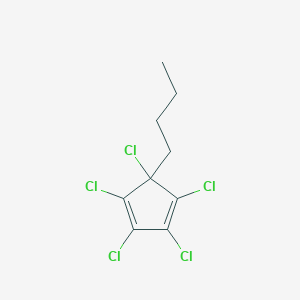
5-Butyl-1,2,3,4,5-pentachlorocyclopenta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Butyl-1,2,3,4,5-pentachlorocyclopenta-1,3-diene is a chlorinated cyclopentadiene derivative This compound is characterized by its five chlorine atoms and a butyl group attached to a cyclopentadiene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-1,2,3,4,5-pentachlorocyclopenta-1,3-diene typically involves the chlorination of cyclopentadiene derivatives. The reaction conditions often require the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The process may involve multiple steps to ensure the selective chlorination at the desired positions on the cyclopentadiene ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters would be essential to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
5-Butyl-1,2,3,4,5-pentachlorocyclopenta-1,3-diene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding chlorinated cyclopentadienone derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated cyclopentadiene derivatives.
Substitution: Nucleophilic substitution reactions can replace one or more chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated cyclopentadienones, while substitution reactions can produce a variety of functionalized cyclopentadiene derivatives.
Aplicaciones Científicas De Investigación
5-Butyl-1,2,3,4,5-pentachlorocyclopenta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may be studied for their biological activity and potential use in pharmaceuticals.
Medicine: Research into its potential therapeutic applications, particularly in the development of new drugs, is ongoing.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 5-Butyl-1,2,3,4,5-pentachlorocyclopenta-1,3-diene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chlorine atoms and butyl group can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4,5-Pentachlorocyclopenta-1,3-diene: Lacks the butyl group, making it less hydrophobic and potentially less reactive in certain contexts.
Hexachlorocyclopentadiene: Contains an additional chlorine atom, which can alter its chemical properties and reactivity.
Uniqueness
5-Butyl-1,2,3,4,5-pentachlorocyclopenta-1,3-diene is unique due to the presence of the butyl group, which can enhance its solubility in organic solvents and influence its chemical behavior. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Número CAS |
31854-17-8 |
|---|---|
Fórmula molecular |
C9H9Cl5 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
5-butyl-1,2,3,4,5-pentachlorocyclopenta-1,3-diene |
InChI |
InChI=1S/C9H9Cl5/c1-2-3-4-9(14)7(12)5(10)6(11)8(9)13/h2-4H2,1H3 |
Clave InChI |
QZMSWEMUMILXIQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


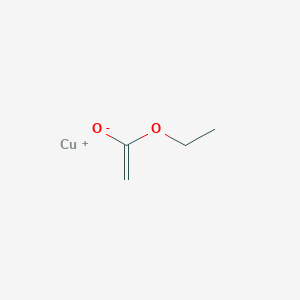

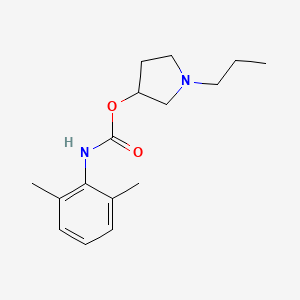
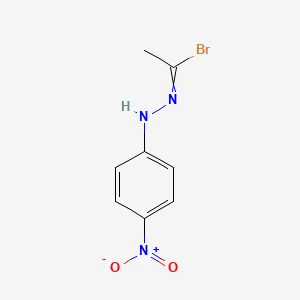
![4-methyl-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14677833.png)
![7-Butyl-4,6-dimethyl-1,4-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14677838.png)
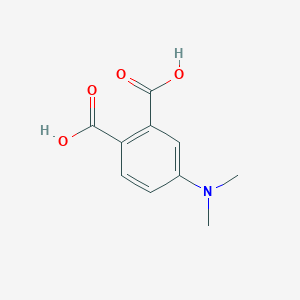
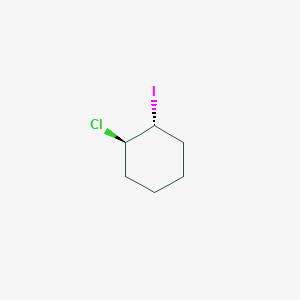
![1-Methyl-4-[(phenylsulfanyl)methanesulfonyl]benzene](/img/structure/B14677852.png)
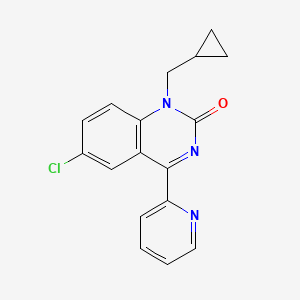
![4-[Acetyl(nitroso)amino]phenyl acetate](/img/structure/B14677866.png)
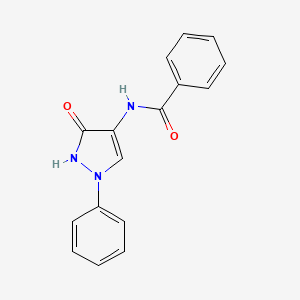
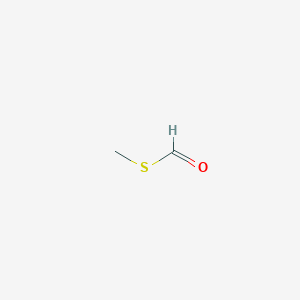
![12,14-dioxo-13-oxa-9,10-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-2,4,6,8,16-pentaene-16,17-dicarboxylic acid](/img/structure/B14677914.png)
